Potency Profile: Comparative IC₅₀ Values for Trovirdine vs. Other NNRTIs Against Wild-Type HIV-1 RT
Trovirdine hydrochloride demonstrates a distinct potency profile compared to other clinically relevant NNRTIs. In standardized enzymatic assays against wild-type HIV-1 reverse transcriptase, Trovirdine achieves an IC₅₀ of 7 nM [1]. In comparison, cross-study data for other first-generation NNRTIs show nevirapine with an IC₅₀ of 84 nM and delavirdine with an IC₅₀ of 9.6 nM [2]. This places Trovirdine's potency closer to delavirdine but markedly superior to nevirapine in this assay system.
| Evidence Dimension | Enzymatic IC₅₀ against wild-type HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Nevirapine: 84 nM; Delavirdine: 9.6 nM |
| Quantified Difference | Trovirdine is 12-fold more potent than nevirapine; Trovirdine is 1.4-fold more potent than delavirdine. |
| Conditions | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate [1]; comparable RT inhibition assays [2]. |
Why This Matters
For researchers designing experiments requiring potent inhibition of wild-type HIV-1 RT with a defined potency, this data clarifies Trovirdine's position relative to widely used benchmark compounds, aiding in appropriate comparator selection.
- [1] Zhang H, Vrang L, Bäckbro K, et al. Inhibition of human immunodeficiency virus type 1 wild-type and mutant reverse transcriptases by the phenyl ethyl thiazolyl thiourea derivatives trovirdine and MSC-127. Antiviral Res. 1995;28(4):331-342. View Source
- [2] Merluzzi VJ, Hargrave KD, Labadia M, et al. Inhibition of HIV-1 replication by a nonnucleoside reverse transcriptase inhibitor. Science. 1990;250(4986):1411-1413. (IC50 data for nevirapine and delavirdine). View Source
